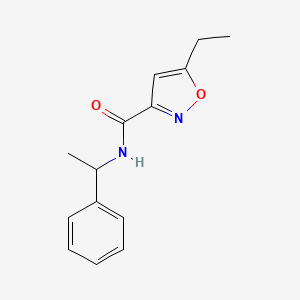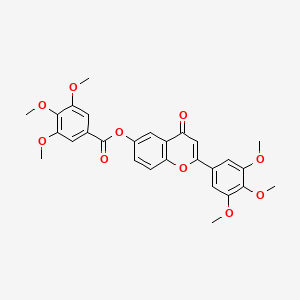
5-(3,5-dichloro-2-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
5-(3,5-dichloro-2-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C18H14Cl2N2O2S and its molecular weight is 393.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.0153043 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Several studies have focused on the synthesis of thioxoimidazolidinone derivatives and their potential antimicrobial activities. For instance, Patel et al. (2010) discussed the preparation of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-ones by refluxation, aiming to explore their microbial inhibitory capabilities (Patel, Shah, Trivedi, & Vyas, 2010). Similarly, Badige et al. (2009) synthesized barbituric acid and thiohydantoin derivatives of imidazo[2,1-b][1,3,4]thiadiazoles, exhibiting significant antibacterial and antifungal properties, suggesting their potential as antimicrobial agents (Badige, Shetty, Lamani, & Khazi, 2009).
Biological Activities Beyond Antimicrobial Properties
Research by Sherif et al. (2013) on thiazole and 2-thioxoimidazolidinone derivatives revealed not only antimicrobial but also anticancer properties, highlighting their multifaceted biological applications (Sherif, Eldeen, & Helal, 2013). Khalifa et al. (2015) synthesized S-alkylated and Mannich bases carrying 2-thioxoimidazolidin-4-one moiety, characterized by their spectral data and elemental analysis, suggesting their potential in developing novel therapeutic agents (Khalifa, Al-Omar, Mohamed, & El-serwy, 2015).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of related compounds, as performed by Popov-Pergal et al. (2010), provides insight into the chemical characteristics and potential interactions of these molecules, which could be critical in their application in medicinal chemistry (Popov-Pergal, Poleti, RancÌicÌ, Meden, & Pergal, 2010).
Propriétés
IUPAC Name |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-21-15(9-11-8-12(19)10-14(20)16(11)24-2)17(23)22(18(21)25)13-6-4-3-5-7-13/h3-10H,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQMHEDTDATIHV-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=C(C(=CC(=C2)Cl)Cl)OC)/C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Octoxy(phenyl)phosphoryl]benzene](/img/structure/B4600790.png)
![2-fluoro-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4600793.png)
![2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE](/img/structure/B4600796.png)
![3-[4-(4-allyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4600800.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4600803.png)

![ethyl 4-(cyclopropylmethyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4600831.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4600836.png)


![butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B4600857.png)
![2-[(2,4,5-trichlorophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4600874.png)
![5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4600878.png)
![N-cyclohexyl-2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B4600880.png)
